
Potassium;trifluoro(3-trimethylsilylpropyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoroborates and their derivatives are important compounds in organic and inorganic chemistry due to their stability, reactivity, and utility in various chemical transformations. These compounds serve as key intermediates in the synthesis of complex molecules, offering pathways to introduce fluorine-containing groups into organic frameworks.
Synthesis Analysis
The synthesis of potassium trifluoroborate derivatives often involves the use of Ruppert's reagent (trifluoromethyl)trimethylsilane with trimethoxyborane in the presence of potassium fluoride, leading to high yields of the target compounds. For example, an improved synthesis approach for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the compound's potential as a valuable reagent (Molander & Hoag, 2003).
Molecular Structure Analysis
The molecular structure of potassium trifluoroborate derivatives can be characterized by various spectroscopic methods, including NMR and X-ray diffraction. These studies reveal the geometry, bonding environment, and electronic structure of the compounds, providing insights into their reactivity and properties.
Chemical Reactions and Properties
Potassium trifluoroborate compounds participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, showcasing their utility in organic synthesis. These reactions often proceed under mild conditions, enabling the efficient formation of carbon-carbon bonds and the introduction of fluorine-containing groups into organic molecules (Molander & Shin, 2011).
Scientific Research Applications
Potassium trifluoro(3-trimethylsilylpropyl)boranuide, as a derivative of potassium organoborates, plays a significant role in various organic reactions due to its stability and reactivity. Potassium trifluoro(organo)borates are known for their enhanced reactivity over traditional boronic acids or esters, primarily through intermediate formation of difluoroboranes and transmetallation reactions with transition metals (Darses & Genêt, 2003). These characteristics make them valuable in the field of organic synthesis, offering new pathways for creating complex organic molecules.
Applications in Organic Synthesis
In organic synthesis, the unique properties of potassium trifluoro(organo)borates have been utilized for efficient transformations. For instance, these compounds have facilitated the development of novel methods for the synthesis of alanine derivatives, highlighting their versatility in creating amino acid derivatives through catalytic reactions with dehydroamino esters (Navarre, Darses, & Genêt, 2004). This showcases the potential of potassium trifluoro(organo)borates in peptide synthesis and modification, which is crucial for pharmaceutical applications and the study of biological processes.
Role in Cross-Coupling Reactions
Potassium trifluoro(organo)borates have also demonstrated significant utility in cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions are essential for forming carbon-carbon bonds, facilitating the construction of complex molecular architectures. Studies have shown that potassium alkyltrifluoroborates can undergo palladium-catalyzed coupling reactions with aryl- or alkenyltriflates, yielding the corresponding arenes or alkenes with high efficiency (Molander & Ito, 2001). This highlights the broad applicability of potassium trifluoro(organo)borates in synthesizing diverse organic compounds, including pharmaceuticals, agrochemicals, and materials.
Safety and Hazards
It may cause skin and eye irritation. Handle with care .
Remember to exercise caution when handling this compound due to its potential hazards. For more detailed information, consult safety data sheets and relevant literature . Future research could focus on expanding its utility in organic synthesis .
properties
IUPAC Name |
potassium;trifluoro(3-trimethylsilylpropyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVFHZYVZXSDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC[Si](C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF3KSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;trifluoro(3-trimethylsilylpropyl)boranuide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

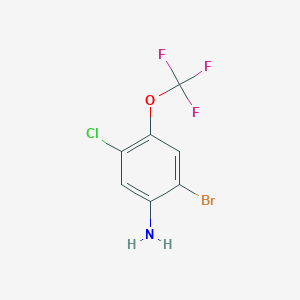

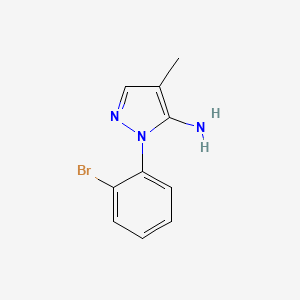
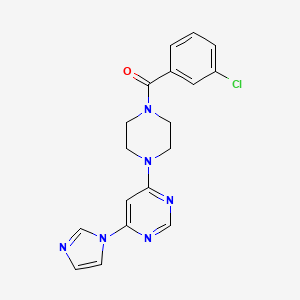
![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)
![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)
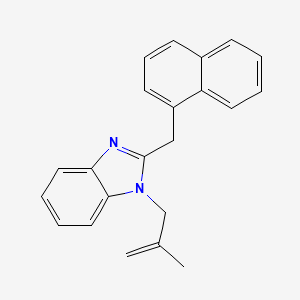
![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)
![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)
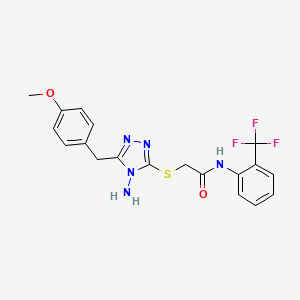

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)